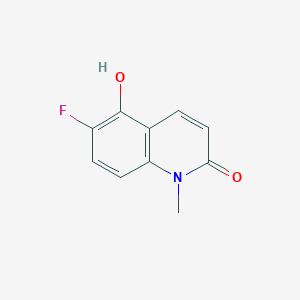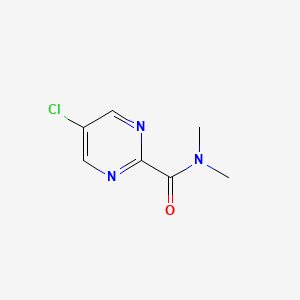![molecular formula C12H15NO B11905825 5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane CAS No. 106051-09-6](/img/structure/B11905825.png)
5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane is a chemical compound with the molecular formula C12H15NO. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane typically involves the reaction of N-methyl-1-phenylmethanimine oxide with methylene cyclopropane. The reaction conditions often include the use of solvents like diethyl ether and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis process in a laboratory setting provides a foundation for scaling up. The use of common reagents and controlled reaction environments are crucial for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated compounds .
Applications De Recherche Scientifique
5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-dione
- (1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one
Uniqueness
5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system.
Propriétés
Numéro CAS |
106051-09-6 |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
5-methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane |
InChI |
InChI=1S/C12H15NO/c1-13-11(9-12(14-13)7-8-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Clé InChI |
KDRMMPFIULWGSC-UHFFFAOYSA-N |
SMILES canonique |
CN1C(CC2(O1)CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


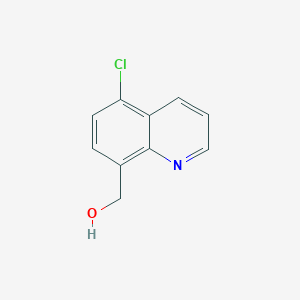
![3-(Furo[3,2-c]pyridin-2-yl)propanoic acid](/img/structure/B11905746.png)
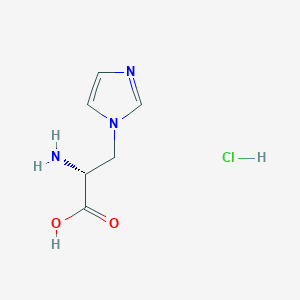
![(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11905762.png)
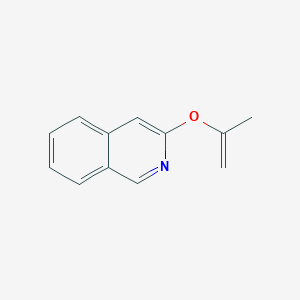
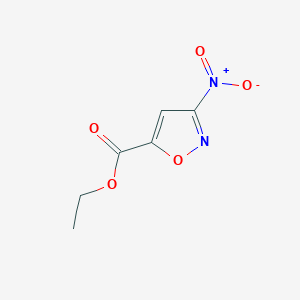
![(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B11905776.png)
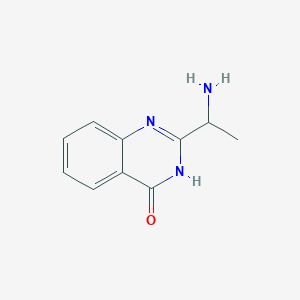
![Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate](/img/structure/B11905786.png)

